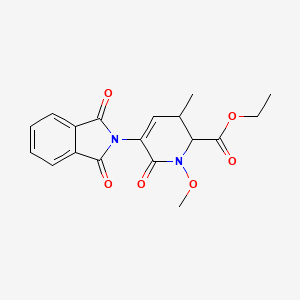
Ethyl 5-(1,3-dioxoisoindolin-2-yl)-1-methoxy-3-methyl-6-oxo-1,2,3,6-tetrahydropyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(1,3-dioxoisoindolin-2-yl)-1-methoxy-3-methyl-6-oxo-1,2,3,6-tetrahydropyridine-2-carboxylate is a complex organic compound characterized by its unique structure, which includes an isoindoline-1,3-dione moiety and a tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(1,3-dioxoisoindolin-2-yl)-1-methoxy-3-methyl-6-oxo-1,2,3,6-tetrahydropyridine-2-carboxylate typically involves multi-step organic reactions. One common approach involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This intermediate can then undergo further reactions to introduce the tetrahydropyridine ring and other functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts such as SiO2-tpy-Nb have been used to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(1,3-dioxoisoindolin-2-yl)-1-methoxy-3-methyl-6-oxo-1,2,3,6-tetrahydropyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 5-(1,3-dioxoisoindolin-2-yl)-1-methoxy-3-methyl-6-oxo-1,2,3,6-tetrahydropyridine-2-carboxylate has several scientific research applications:
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s properties can be exploited in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism by which Ethyl 5-(1,3-dioxoisoindolin-2-yl)-1-methoxy-3-methyl-6-oxo-1,2,3,6-tetrahydropyridine-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The isoindoline-1,3-dione moiety is known to interact with various biological molecules, potentially inhibiting or activating specific pathways .
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione scaffold and exhibit similar reactivity and applications.
Indole derivatives: Compounds containing the indole nucleus also show diverse biological activities and are used in various therapeutic applications.
Uniqueness
Ethyl 5-(1,3-dioxoisoindolin-2-yl)-1-methoxy-3-methyl-6-oxo-1,2,3,6-tetrahydropyridine-2-carboxylate is unique due to its combination of the isoindoline-1,3-dione and tetrahydropyridine moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C18H18N2O6 |
|---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
ethyl 5-(1,3-dioxoisoindol-2-yl)-1-methoxy-3-methyl-6-oxo-2,3-dihydropyridine-2-carboxylate |
InChI |
InChI=1S/C18H18N2O6/c1-4-26-18(24)14-10(2)9-13(17(23)20(14)25-3)19-15(21)11-7-5-6-8-12(11)16(19)22/h5-10,14H,4H2,1-3H3 |
InChI Key |
HXBPOQRTJXGVOB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(C=C(C(=O)N1OC)N2C(=O)C3=CC=CC=C3C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















